N6F11
Description
2-(Chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 851398-76-0; molecular formula: C₁₃H₈Cl₂N₂OS; molecular weight: 311.19) is a thienopyrimidine derivative with a chloromethyl group at position 2 and a 4-chlorophenyl substituent at position 5. Its IUPAC name reflects the fused thieno-pyrimidine core, which is central to its bioactivity .
Propriétés
Numéro CAS |
851398-76-0 |
|---|---|
Formule moléculaire |
C13H8Cl2N2OS |
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H8Cl2N2OS/c14-6-11-16-9-5-10(19-12(9)13(18)17-11)7-1-3-8(15)4-2-7/h1-5H,6H2,(H,16,17,18) |
Clé InChI |
KXALOVOFOCKYSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N6F11 implique plusieurs étapes, commençant par la préparation de la structure de base suivie de modifications de groupes fonctionnels. Les voies de synthèse spécifiques et les conditions réactionnelles sont exclusives et n'ont pas été entièrement divulguées dans le domaine public.
Méthodes de production industrielle
La production industrielle de this compound est effectuée dans des conditions strictes pour garantir une pureté et un rendement élevés. Le composé est généralement produit en vrac en utilisant des techniques avancées de synthèse organique. Le processus implique l'utilisation de la chromatographie liquide haute performance (HPLC) et de la spectroscopie de résonance magnétique nucléaire (RMN) pour vérifier la pureté et la structure du produit final .
Analyse Des Réactions Chimiques
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, en particulier dans le domaine de la thérapie anticancéreuse. Sa capacité à induire sélectivement la ferroptose dans les cellules cancéreuses en fait un candidat prometteur pour le développement de traitements anticancéreux ciblés. Le composé s'est avéré efficace dans divers types de cancer, notamment le cancer du pancréas, de la vessie, du sein et du col de l'utérus.
En plus de ses applications en thérapie anticancéreuse, this compound est également étudié pour son utilisation potentielle en immunothérapie. En ciblant sélectivement les cellules cancéreuses et en épargnant les cellules immunitaires, this compound peut améliorer l'efficacité des traitements immunitaires et réduire les effets secondaires associés aux thérapies conventionnelles.
Mécanisme d'action
This compound exerce ses effets en induisant sélectivement la ferroptose dans les cellules cancéreuses. Le composé se lie à TRIM25, une ligase E3 ubiquitinée, ce qui déclenche à son tour l'ubiquitination et la dégradation de GPX4. GPX4 est une enzyme clé qui protège les cellules de la peroxydation lipidique et de la ferroptose. En dégradant GPX4, this compound favorise l'accumulation de peroxydes lipidiques toxiques, conduisant à la mort cellulaire dans les cellules cancéreuses.
Applications De Recherche Scientifique
N6F11 has a wide range of scientific research applications, particularly in the field of cancer therapy. Its ability to selectively induce ferroptosis in cancer cells makes it a promising candidate for the development of targeted cancer treatments. The compound has been shown to be effective in various cancer types, including pancreatic, bladder, breast, and cervical cancers .
In addition to its applications in cancer therapy, this compound is also being studied for its potential use in immunotherapy. By selectively targeting cancer cells and sparing immune cells, this compound can enhance the effectiveness of immune-based treatments and reduce the side effects associated with conventional therapies .
Mécanisme D'action
N6F11 exerts its effects by selectively inducing ferroptosis in cancer cells. The compound binds to TRIM25, a ubiquitinated E3 ligase, which in turn triggers the ubiquitination and degradation of GPX4. GPX4 is a key enzyme that protects cells from lipid peroxidation and ferroptosis. By degrading GPX4, this compound promotes the accumulation of toxic lipid peroxides, leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:
Substituent Effects at Position 2 and 6
Key Observations:
- Position 2: The chloromethyl group in this compound may enhance electrophilicity, facilitating covalent interactions with target proteins like TRIM25. In contrast, sulfanyl (e.g., C200-8724) or methanesulfonamide (e.g., Compound 18) groups likely engage in non-covalent binding .
Role of Peripheral Substituents
- Melanin-Concentrating Hormone Antagonists: A 6-(4-chlorophenyl)-substituted analog with a 3-alkyl chain (e.g., 3-substituted-thieno[3,2-d]pyrimidin-4-one) demonstrated nanomolar antagonism, highlighting the 4-chlorophenyl group's versatility across targets .
Structural-Activity Relationship (SAR) Insights
- Steric Effects : Bulkier substituents (e.g., 4-tert-butylphenyl in Compound 62) enhance potency but may reduce solubility, whereas smaller groups like chloromethyl balance reactivity and bioavailability .
Activité Biologique
2-(Chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and antiviral research. Its unique structure contributes to its potential as a therapeutic agent against various pathogens.
- Molecular Formula: CHClNOS
- Molecular Weight: 311.19 g/mol
- CAS Number: 851398-76-0
- SMILES Notation: C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)Cl
Biological Activity Overview
Research indicates that compounds similar to 2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one exhibit a range of biological activities. The following sections summarize key findings related to its antimicrobial and antiviral properties.
Antimicrobial Activity
A study focused on thienopyrimidinone derivatives demonstrated that modifications at the 3-position significantly influence antimicrobial efficacy. In vitro tests showed that compounds containing the thienopyrimidinone core exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values for selected derivatives related to the thienopyrimidinone structure:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 4c | 16 | 8 |
| 4e | 32 | 16 |
| 5g | 8 | 4 |
These results indicate that certain derivatives are particularly effective against both bacterial strains, suggesting that the thienopyrimidinone scaffold can be optimized for enhanced activity.
Antiviral Activity
The compound has also been evaluated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), particularly in HIV research. Molecular docking studies revealed that specific interactions within the enzyme's active site enhance binding affinity.
Case Study: HIV Inhibition
In a recent study, derivatives of thienopyrimidinone were tested for their ability to inhibit HIV replication. The most promising compound showed an EC value of approximately 10 nM against wild-type HIV strains. Additionally, it demonstrated favorable pharmacokinetic properties with a low toxicity profile in animal models.
Toxicity Assessment
Safety evaluations indicated that the most potent compounds derived from thienopyrimidinone structures exhibited minimal toxicity at concentrations up to 200 µmol/L. Hemolytic assays confirmed that these compounds do not significantly lyse red blood cells, suggesting a favorable safety margin for further development.
Q & A
Q. What are the standard synthetic routes for 2-(chloromethyl)-6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-one, and how are reaction conditions optimized?
The compound is synthesized via multi-step routes starting from thiophene-carboxylic acid derivatives. For example, 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid reacts with cyclohexanone under reflux with sodium acetate in acetic acid to form a spiro-oxazin intermediate, which is further functionalized . Key optimization parameters include:
- Temperature : Reflux (100–120°C) for cyclization.
- Catalysts : Sodium acetate or NaOH for deprotonation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates. Yields typically range from 65% to 85% depending on substituent compatibility .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?
- 1H/13C NMR : The chloromethyl group (-CH2Cl) appears as a singlet at δ ~4.8 ppm (1H) and δ ~45 ppm (13C). The thienopyrimidine core shows aromatic protons at δ 7.2–8.3 ppm .
- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 311.19 (C13H8Cl2N2OS) confirms molecular weight .
- IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O of pyrimidinone) and 650–750 cm⁻¹ (C-Cl) .
Q. What is the proposed mechanism of action for this compound as a ferroptosis inducer?
The compound (N6F11) selectively degrades glutathione peroxidase 4 (GPX4) by binding to the E3 ubiquitin ligase TRIM25, promoting GPX4 ubiquitination and proteasomal degradation. This disrupts cellular redox balance, leading to iron-dependent lipid peroxidation and ferroptosis in cancer cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in GPX4 degradation efficiency across cell lines?
Discrepancies may arise due to:
Q. What methodologies are recommended for designing structure-activity relationship (SAR) studies on this scaffold?
Focus on modifying:
- Chloromethyl group : Replace with -CH2Br or -CH2SH to assess nucleophilic substitution impact .
- 4-Chlorophenyl substituent : Introduce electron-withdrawing (e.g., -CF3) or electron-donating (e.g., -OCH3) groups to modulate GPX4 binding .
- Core heterocycle : Compare thieno[3,2-d]pyrimidin-4-one vs. pyrido[2,3-d]pyrimidin-7-one derivatives . Test derivatives in in vitro ferroptosis assays (e.g., HT-1080 fibrosarcoma cells) and validate selectivity via toxicity profiling in non-cancerous cells .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
- Prodrug strategies : Convert the chloromethyl group to a hydrolyzable ester (e.g., acetate) .
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility.
- Pharmacokinetic profiling : Monitor plasma half-life (t½) and tissue distribution in rodent models via LC-MS/MS .
Q. What experimental approaches mitigate off-target effects in kinase inhibition studies?
- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess selectivity against 100+ kinases.
- CRISPR screening : Identify synthetic lethal partners to distinguish on-target vs. off-target effects.
- Dose-response analysis : Calculate IC50 values for GPX4 degradation vs. kinase inhibition to establish therapeutic windows .
Methodological Notes for Data Interpretation
- Contradictory biological activity : If antimicrobial activity (e.g., MIC = 1–2 µmol/mL in E. coli) conflicts with ferroptosis data, prioritize assays using isogenic strains (e.g., GPX4-deficient vs. wild-type) to isolate mechanisms .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict TRIM25 binding modes and validate with mutagenesis (e.g., TRIM25 RING domain mutants) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
